molecular formula C14H17N3O4S B5492199 methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate

methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate

Cat. No. B5492199
M. Wt: 323.37 g/mol
InChI Key: PZUYABPXACTZJQ-UHFFFAOYSA-N
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Description

This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a sulfonyl group (-SO2-) and an amino group (-NH2), both of which can participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. The amino group (-NH2) can act as a base or nucleophile in reactions, while the sulfonyl group (-SO2-) can potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Some properties that could be relevant include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk of explosion or fire. If it’s toxic or corrosive, it could pose a risk to health .

properties

IUPAC Name

methyl 3-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-5-6-11(14(18)21-4)7-12(9)16-22(19,20)13-8-17(3)15-10(13)2/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUYABPXACTZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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